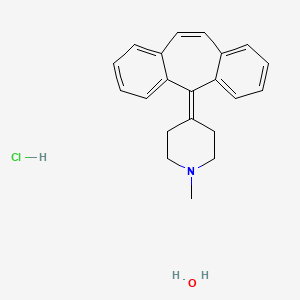

Cyproheptadine hydrochloride monohydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N.ClH.H2O/c1-22-14-12-18(13-15-22)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21;;/h2-11H,12-15H2,1H3;1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFQPCBUPUOPHGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41354-29-4, 6032-06-0 | |

| Record name | Piperidine, 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-methyl-, hydrochloride, hydrate (2:2:3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41354-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyproheptadine hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006032060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(5H-Dibenzo(a,d)cyclohepten-5-ylidene)-1-methylpiperidine hydrochloride sesquihydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYPROHEPTADINE HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43106T5KXT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cyproheptadine hydrochloride monohydrate mechanism of action

An In-depth Technical Guide to the Mechanism of Action of Cyproheptadine Hydrochloride Monohydrate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyproheptadine hydrochloride is a first-generation pharmacologic agent with a remarkably complex and multifaceted mechanism of action.[1][2][3] While clinically approved as an antihistamine for allergic conditions, its utility extends to a wide array of off-label applications, including appetite stimulation, management of serotonin syndrome, and migraine prophylaxis.[3][4][5][6] This guide provides a detailed examination of its molecular and cellular interactions, moving beyond a surface-level description to explore the causality behind its diverse therapeutic effects and side-effect profile. We will dissect its potent antagonism of histamine and serotonin receptors, its significant anticholinergic activity, and its often-overlooked role as a calcium channel blocker. This synthesis of receptor pharmacology, downstream signaling, and functional outcomes is intended to serve as a core resource for professionals engaged in drug discovery and clinical research.

The Core Pharmacology: A Multi-Receptor Antagonist Profile

Cyproheptadine's clinical profile is not the result of a single, highly specific interaction but rather a composite of its activity across several key neurotransmitter systems. Its chemical structure, a tricyclic benzocycloheptene derivative, allows it to bind with high affinity to a range of G-protein coupled receptors (GPCRs).[3]

Histamine H1 Receptor: Inverse Agonism and Anti-Allergic Effects

The foundational mechanism of cyproheptadine is its potent antagonism of the histamine H1 receptor.[1][4][7][8][9][10] The H1 receptor, particularly in inflammatory states, exhibits constitutive activity, meaning it can signal in the absence of its endogenous ligand, histamine. Cyproheptadine functions not merely as a competitive antagonist that blocks histamine binding, but as an inverse agonist .[1][11] It binds to the receptor and stabilizes it in an inactive conformation, thereby reducing even this baseline level of signaling.

The H1 receptor is a canonical Gq/11-coupled GPCR. Its activation initiates the phospholipase C (PLC) signaling cascade, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores like the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[11][12] This cascade is central to the allergic response, mediating vasodilation, increased vascular permeability, and sensory nerve stimulation. By suppressing this pathway, cyproheptadine effectively mitigates the symptoms of allergic rhinitis and urticaria.[2][4][13]

Caption: H1 receptor signaling pathway and its inhibition by cyproheptadine.

Serotonin (5-HT) Receptors: The Basis for Diverse Off-Label Applications

Cyproheptadine is a powerful antagonist at several serotonin (5-hydroxytryptamine, 5-HT) receptors, an action that underpins many of its most significant off-label uses.[1][7][9]

-

5-HT2A and 5-HT2C Receptor Antagonism: The drug's high affinity for 5-HT2A and 5-HT2C receptors is crucial.[2] Antagonism at these sites in the hypothalamus is believed to be the primary mechanism for its appetite-stimulating (orexigenic) effects.[3][13][14][15][16] Serotonin signaling in this brain region is typically associated with satiety; by blocking this signal, cyproheptadine promotes hunger.[14][16]

-

Management of Serotonin Syndrome: In cases of excessive serotonergic activity, a potentially life-threatening condition known as serotonin syndrome, cyproheptadine acts as an antidote.[17][18] Its efficacy is attributed to the potent blockade of postsynaptic 5-HT1A and, most critically, 5-HT2A receptors, which are overstimulated in this state.[19][20] Doses of 4-6 mg three times daily have been shown to achieve 85-95% occupancy of 5-HT2A receptors in the human brain.[1][21]

-

Migraine Prophylaxis: While the exact mechanism is not fully elucidated, blockade of 5-HT2 receptors is thought to contribute to its effectiveness in preventing migraines.[1][3]

Similar to the H1 receptor, the 5-HT2A receptor is coupled to the Gq/PLC signaling pathway.[12] Therefore, cyproheptadine's antagonism here also prevents IP3-mediated calcium release and DAG-mediated PKC activation, which has been shown to down-regulate serotonin-enhanced platelet activation.[22][23][24][25]

Caption: 5-HT2A receptor signaling and antagonism by cyproheptadine.

Secondary and Off-Target Mechanisms of Action

Cyproheptadine's promiscuous binding profile extends to other receptor systems and ion channels, which are primarily responsible for its side-effect profile and contribute to its broader pharmacological activity.

Muscarinic Acetylcholine Receptors: The Source of Anticholinergic Effects

Cyproheptadine is a non-selective antagonist of muscarinic acetylcholine receptors, displaying high affinity for M1, M2, and M3 subtypes.[2][26] This action is independent of receptor subtype selectivity.[26] Blockade of these receptors in the central and peripheral nervous systems is responsible for the classic anticholinergic side effects associated with first-generation antihistamines, including xerostomia (dry mouth), blurred vision, urinary retention, and constipation.[1][9]

Dopamine Receptors: A Weaker Interaction

At higher concentrations, cyproheptadine exhibits weak antidopaminergic activity, with measurable affinity for D1 and D2 receptors.[1][27] However, its affinity for these receptors is considerably lower than that of typical antipsychotic medications, and this action is not considered central to its primary therapeutic effects.[27]

L-Type Calcium Channel Blockade: A Distinct and Potent Mechanism

A critical, yet often underappreciated, aspect of cyproheptadine's pharmacology is its function as a non-competitive antagonist of L-type voltage-gated calcium channels.[12][28][29][30] This mechanism is distinct from its GPCR antagonism.[12] Studies on vascular smooth muscle have shown that cyproheptadine is equipotent in blocking contractions induced by diverse stimuli such as serotonin, norepinephrine, potassium, and calcium itself.[28][29] This suggests that its primary action in preventing these contractions is the direct blockade of calcium influx, rather than antagonism at any single receptor.[28][29] This calcium channel antagonism is a key contributor to its effects on smooth muscle and may play a significant role in its utility for migraine prophylaxis.[28]

Caption: Dual mechanisms of cyproheptadine in modulating intracellular calcium.

Quantitative Pharmacology and Experimental Methodologies

A quantitative understanding of cyproheptadine's interactions is essential for predicting its clinical effects and guiding further research.

Receptor Binding Affinities

The following table summarizes the binding affinities of cyproheptadine for its primary molecular targets. Lower Ki (inhibitory constant) or IC50 (half-maximal inhibitory concentration) values indicate higher binding affinity.

| Target Receptor | Species | Affinity Value | Value Type | Reference |

| Histamine H1 | Human | 1.1 nM | Ki | [1] |

| Serotonin 5-HT2A | Human | 0.49 - 1.3 nM | Ki | [1] |

| Serotonin 5-HT2C | Human | 0.69 nM | Ki | [1] |

| Dopamine D2 | Human | 112 - 140 nM | Ki / IC50 | [27][31] |

| Muscarinic (non-selective) | Rabbit/Guinea Pig | ~10 nM | pA2 = 7.99-8.02 | [26] |

Functional Antagonism Data

The following table presents data from functional assays, demonstrating cyproheptadine's ability to inhibit physiological responses.

| Assay | Tissue/System | IC50 Value | Notes | Reference |

| Calcium Channel Blockade | Canine Basilar Artery | 41 - 45 nM | Equipotent against contractions induced by Serotonin, NE, K+, or Ca2+ | [28][29] |

| Cardiac Ca2+ Current Reduction | Guinea Pig Cardiomyocytes | 7.75 µM | Measured at holding potential of -40 mV | [32] |

Experimental Protocol: Radioligand Binding Assay for Receptor Affinity (Ki)

This protocol outlines a standard methodology for determining the binding affinity of cyproheptadine for the human 5-HT2A receptor.

Objective: To calculate the inhibitory constant (Ki) of cyproheptadine at the 5-HT2A receptor.

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [3H]-Ketanserin (a selective 5-HT2A antagonist).

-

Non-specific binding agent: Mianserin (10 µM).

-

This compound, serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates and glass fiber filters.

-

Scintillation counter and scintillation fluid.

Methodology:

-

Preparation: Prepare serial dilutions of cyproheptadine in assay buffer, typically ranging from 10 pM to 100 µM.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Cell membranes, [3H]-Ketanserin (at a concentration near its Kd), and assay buffer.

-

Non-specific Binding: Cell membranes, [3H]-Ketanserin, and 10 µM Mianserin.

-

Competitive Binding: Cell membranes, [3H]-Ketanserin, and a specific concentration of cyproheptadine.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding of [3H]-Ketanserin against the log concentration of cyproheptadine.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Synthesis and Conclusion

The mechanism of action of this compound is a compelling example of polypharmacology. Its clinical identity is shaped by a confluence of potent interactions, primarily:

-

H1 Receptor Inverse Agonism: Driving its anti-allergic efficacy.

-

5-HT2A/C Receptor Antagonism: Responsible for its orexigenic properties and its use as an antidote for serotonin syndrome.

-

Muscarinic Receptor Antagonism: The source of its characteristic anticholinergic side effects.

-

L-Type Calcium Channel Blockade: A distinct mechanism contributing to its effects on smooth muscle and potential antimigraine action.

For the drug development professional, cyproheptadine serves as a case study in the challenges and opportunities presented by multi-target agents. Understanding its off-target effects, such as potential interference with chromatin remodeling, is crucial for a complete safety assessment.[33] For the researcher, its broad activity profile provides a valuable tool for probing the physiological roles of the histaminergic and serotonergic systems. The integrated action of these distinct molecular mechanisms is what defines the therapeutic window and clinical personality of this versatile drug.

References

-

Wikipedia. Cyproheptadine. [Link]

-

Boyle, S., et al. (2024). Cyprohepta-doubts? Determining the Role of Cyproheptadine in Serotonin Syndrome. Journal of Pharmacy Practice. [Link]

-

Peroutka, S. J., et al. (1987). The calcium antagonist properties of cyproheptadine. Neurology. [Link]

-

Eltze, M. (1989). Cyproheptadine displays high affinity for muscarinic receptors but does not discriminate between receptor subtypes. European Journal of Pharmacology. [Link]

-

Tosix. (n.d.). The Role of Cyproheptadine Hydrochloride in Appetite Stimulation and Weight Management. Tosix. [Link]

-

Dr.Oracle. (2025). What is the role of Cyproheptadine (antihistamine) in stimulating appetite?. Dr.Oracle. [Link]

-

Cumpston, K. (2017). Episode 236: Cyproheptadine to treat serotonin syndrome. Pharmacy Joe. [Link]

-

Dohmoto, H., et al. (2003). Cardiac Ca(2+) channel-blocking effects of the cyproheptadine derivative AH-1058 in isolated guinea pig cardiomyocytes. Journal of Pharmacological Sciences. [Link]

-

Peroutka, S. J., & Allen, G. S. (1984). The calcium antagonist properties of cyproheptadine: implications for antimigraine action. Annals of Neurology. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Cyproheptadine Hydrochloride?. Patsnap Synapse. [Link]

-

National Center for Biotechnology Information. (n.d.). Cyproheptadine Hydrochloride. PubChem Compound Summary for CID 13770. [Link]

-

Clineschmidt, B. V., et al. (1981). Stereospecific antidopaminergic and anticholinergic actions of the enantiomers of (+/-)-1-cyclopropylmethyl-4-(3-trifluoromethylthio-5H-dibenzo[a,d]cyclohepten-5-ylidene) piperidine (CTC), a derivative of cyproheptadine. Journal of Pharmacy and Pharmacology. [Link]

-

Li, G., et al. (2025). Histamine H1 receptor inverse agonists improve structure and pain in an osteoarthritis mouse model. Journal of Clinical Investigation. [Link]

-

Worcel, M., & D'Angelo, S. (1978). The calcium antagonistic effects of cyproheptadine on contraction, membrane electrical events and calcium influx in the guinea-pig taenia coli. Journal of Pharmacy and Pharmacology. [Link]

-

First Response Medicine. (2025). Does Cyproheptadine Increase Appetite?. YouTube. [Link]

-

Amisten, S., et al. (2014). The Antidepressant 5-HT2A Receptor Antagonists Pizotifen and Cyproheptadine Inhibit Serotonin-Enhanced Platelet Function. PLOS ONE. [Link]

-

Amisten, S., et al. (2014). The Antidepressant 5-HT2A Receptor Antagonists Pizotifen and Cyproheptadine Inhibit Serotonin-Enhanced Platelet Function. PubMed Central. [Link]

-

WebMD. (2024). Cyproheptadine (Periactin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. [Link]

-

Siddiqui, J. A., et al. (2023). Off-Label Cyproheptadine in Children and Adolescents: Psychiatric Comorbidities, Interacting Variables, Safety, and Risks of Hepatotoxicity. Cureus. [Link]

-

Pediatric Oncall. (n.d.). Cyproheptadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. [Link]

-

Sant'Anna, A. M., et al. (2019). Use of cyproheptadine to stimulate appetite and body weight gain: A systematic review. Nutrition. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). cyproheptadine | Ligand Activity Charts. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Quora. (2022). Does periactin (cyproheptadine) block dopamine receptors?. Quora. [Link]

-

Karia, S., et al. (2016). Serotonin Syndrome: Prophylactic Treatment With Cyproheptadine. Psychiatrist.com. [Link]

-

GlobalRx. (n.d.). Clinical Profile of Cyproheptadine Hydrochloride 2mg/5mL Solution. GlobalRx. [Link]

-

Ericson, M. R., et al. (2008). Off-Target Effects of Psychoactive Drugs Revealed by Genome-Wide Assays in Yeast. PLOS Genetics. [Link]

-

The Carlat Report. (n.d.). CYPROHEPTADINE (Periactin) Fact Sheet. The Carlat Report. [Link]

-

Medscape. (n.d.). Cyproheptadine dosing, indications, interactions, adverse effects, and more. Medscape. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). cyproheptadine | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Drugs.com. (2025). Cyproheptadine: Package Insert / Prescribing Information. Drugs.com. [Link]

-

Graudins, A., et al. (1998). Treatment of the serotonin syndrome with cyproheptadine. Journal of Emergency Medicine. [Link]

-

Gill, M., & Lo, V. (2005). Cyproheptadine and the treatment of an unconscious patient with the serotonin syndrome. European Journal of Anaesthesiology. [Link]

-

U.S. Food and Drug Administration. (n.d.). cyproheptadine hydrochloride tablets usp. accessdata.fda.gov. [Link]

-

ResearchGate. (2014). (PDF) The Antidepressant 5-HT2A Receptor Antagonists Pizotifen and Cyproheptadine Inhibit Serotonin-Enhanced Platelet Function. ResearchGate. [Link]

-

RxList. (n.d.). Cyproheptadine: Side Effects, Uses, Dosage, Interactions, Warnings. RxList. [Link]

-

MedlinePlus. (2018). Cyproheptadine. MedlinePlus Drug Information. [Link]

-

Nisijima, K., et al. (2001). Potent serotonin (5-HT)(2A) receptor antagonists completely prevent the development of hyperthermia in an animal model of the 5-HT syndrome. Brain Research. [Link]

Sources

- 1. Cyproheptadine - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Cyproheptadine Hydrochloride? [synapse.patsnap.com]

- 3. Off-Label Cyproheptadine in Children and Adolescents: Psychiatric Comorbidities, Interacting Variables, Safety, and Risks of Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyproheptadine (Periactin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 5. Articles [globalrx.com]

- 6. Cyproheptadine: MedlinePlus Drug Information [medlineplus.gov]

- 7. Cyproheptadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 8. cyproheptadine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. drugs.com [drugs.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. JCI - Histamine H1 receptor inverse agonists improve structure and pain in an osteoarthritis mouse model [jci.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Cyproheptadine Hydrochloride | C21H22ClN | CID 13770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. droracle.ai [droracle.ai]

- 16. youtube.com [youtube.com]

- 17. Treatment of the serotonin syndrome with cyproheptadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cyproheptadine and the treatment of an unconscious patient with the serotonin syndrome | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]

- 19. Cyprohepta-doubts? Determining the Role of Cyproheptadine in Serotonin Syndrome | Poison Control | University of Utah Health [poisoncontrol.utah.edu]

- 20. Episode 236: Cyproheptadine to treat serotonin syndrome - Pharmacy Joe - [pharmacyjoe.com]

- 21. psychiatrist.com [psychiatrist.com]

- 22. The Antidepressant 5-HT2A Receptor Antagonists Pizotifen and Cyproheptadine Inhibit Serotonin-Enhanced Platelet Function | PLOS One [journals.plos.org]

- 23. The Antidepressant 5-HT2A Receptor Antagonists Pizotifen and Cyproheptadine Inhibit Serotonin-Enhanced Platelet Function - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. The antidepressant 5-HT2A receptor antagonists pizotifen and cyproheptadine inhibit serotonin-enhanced platelet function PMID: 24466319 | MCE [medchemexpress.cn]

- 26. Cyproheptadine displays high affinity for muscarinic receptors but does not discriminate between receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. quora.com [quora.com]

- 28. neurology.org [neurology.org]

- 29. The calcium antagonist properties of cyproheptadine: implications for antimigraine action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. The calcium antagonistic effects of cyproheptadine on contraction, membrane electrical events and calcium influx in the guinea-pig taenia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. cyproheptadine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 32. Cardiac Ca(2+) channel-blocking effects of the cyproheptadine derivative AH-1058 in isolated guinea pig cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Off-Target Effects of Psychoactive Drugs Revealed by Genome-Wide Assays in Yeast - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Receptor Binding Affinity of Cyproheptadine Hydrochloride Monohydrate

Abstract

Cyproheptadine hydrochloride is a first-generation antihistamine with a complex pharmacological profile, acting as a potent antagonist at multiple G-protein coupled receptors (GPCRs).[1] This technical guide provides a comprehensive investigation into the molecular targets of cyproheptadine, presenting quantitative binding data, detailed experimental methodologies, and an exploration of the associated signaling pathways. Its primary antagonistic activities at histamine H1, serotonin 5-HT2, and muscarinic acetylcholine receptors are elucidated, providing a foundational understanding for researchers in pharmacology and drug development.[1] This document is intended for researchers, scientists, and drug development professionals, offering the technical depth necessary to design and interpret experiments involving this multifaceted compound.

Introduction

Initially developed and marketed as an antihistamine for allergic conditions, cyproheptadine hydrochloride has demonstrated clinical utility in a variety of applications, including appetite stimulation and the off-label management of serotonin syndrome.[1] This therapeutic versatility is a direct consequence of its ability to engage with a wide range of molecular targets beyond the histamine H1 receptor.[1][2] Cyproheptadine is a competitive antagonist at histamine H1 and serotonin (5-HT) receptors, and also possesses anticholinergic and sedative properties.[3][4]

Understanding the receptor binding affinity—quantified by the inhibition constant (Kᵢ)—is paramount for predicting a drug's potency, selectivity, and potential for off-target effects. This guide provides a detailed analysis of cyproheptadine's binding profile, the experimental frameworks used to determine these affinities, and the downstream signaling consequences of receptor antagonism.

Physicochemical Properties

Cyproheptadine hydrochloride (IUPAC name: 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-methylpiperidine hydrochloride) is a white to slightly yellowish crystalline solid.[4] The anhydrous salt has a molecular weight of 350.89 g/mol .[4] It is soluble in water (approx. 4 mg/mL), freely soluble in methanol, and sparingly soluble in ethanol.[3] These properties are critical for the preparation of stock solutions and dilutions in experimental protocols.

Pharmacokinetic Profile:

-

Protein Binding: 96 to 99%[5]

-

Metabolism: Primarily hepatic, including glucuronidation[5]

-

Elimination Half-life: Approximately 8.6 hours[5]

-

Excretion: At least 40% of an administered dose is excreted in the urine, with 2 to 20% in the feces.[4]

Core Pharmacological Profile: A Multi-Receptor Antagonist

Cyproheptadine's clinical effects are a composite of its interactions with several distinct receptor systems. It functions as a potent inverse agonist or antagonist at histaminergic and serotonergic receptors and also displays significant anticholinergic activity.[5]

Histaminergic System Interaction

The most well-characterized activity of cyproheptadine is its potent antagonism of the histamine H1 receptor.[2] This action underlies its use in treating allergic reactions such as rhinitis and urticaria.[6] By competitively blocking the H1 receptor, cyproheptadine prevents histamine from inducing vasodilation, increased capillary permeability, and smooth muscle contraction.[6]

Serotonergic System Interaction

Cyproheptadine is a powerful antagonist at several serotonin receptors, particularly subtypes of the 5-HT2 family (5-HT2A, 5-HT2B, 5-HT2C).[2][5] This antiserotonergic activity is central to its efficacy in managing serotonin syndrome, a condition caused by excessive serotonergic activity.[2] Its antagonism of 5-HT2A and 5-HT2C receptors is also implicated in its appetite-stimulant effects.[2] Positron emission tomography (PET) studies in humans have shown that daily doses of 12-18 mg can achieve 85-95% occupancy of brain 5-HT2 receptors.[5]

Anticholinergic (Muscarinic) Activity

The drug also exhibits significant binding to muscarinic acetylcholine receptors.[2] This antagonism is responsible for common side effects such as dry mouth, blurred vision, and urinary retention. While often considered off-target effects, this anticholinergic action contributes to its overall pharmacological profile and potential drug-drug interactions.[3]

Other Receptor Interactions

Cyproheptadine has been shown to bind to other receptors, including dopaminergic and adrenergic receptors, though generally with lower affinity than its primary targets.[7] These interactions are less significant at typical therapeutic doses but can become relevant in cases of overdose or when assessing the drug's overall selectivity. A study also revealed that cyproheptadine can bind to the sigma-1 receptor, modulating voltage-gated potassium channels through a Gᵢ-protein pathway, an effect independent of its known antihistaminic and antiserotonergic properties.[8]

Quantitative Receptor Binding Affinity Data

The binding affinity of cyproheptadine for its various targets is a critical determinant of its pharmacological action. The inhibition constant (Kᵢ) represents the concentration of the drug required to occupy 50% of the receptors in the absence of the endogenous ligand. A lower Kᵢ value indicates a higher binding affinity.

The following table summarizes the Kᵢ values for cyproheptadine at key human receptors, compiled from the IUPHAR/BPS Guide to PHARMACOLOGY database.[7]

| Receptor Family | Receptor Subtype | pKᵢ (mean) | Kᵢ (nM, mean) | Species |

| Histamine | H₁ | 9.37 | 0.43 | Human |

| H₂ | 6.71 | 195 | Human | |

| Serotonin | 5-HT₂ₐ | 8.8 | 1.6 | Human |

| 5-HT₂ʙ | 8.0 | 10 | Human | |

| 5-HT₂ᴄ | 8.0 | 9.1 | Human | |

| 5-HT₁ₐ | 6.8 | 160 | Human | |

| 5-HT₆ | 7.0 | 100 | Human | |

| 5-HT₇ | 7.6 | 25.1 | Human | |

| Muscarinic | M₁ | 8.4 | 3.94 | Human |

| M₂ | 7.92 | 12 | Human | |

| M₃ | 8.02 | 9.65 | Human | |

| M₄ | 7.4 | 40 | Human | |

| M₅ | 7.6 | 25 | Human | |

| Adrenergic | α₁ₐ | 7.01 | 98 | Human |

| α₁ʙ | 7.36 | 44 | Human | |

| Dopamine | D₂ | 7.26 | 55 | Human |

| D₃ | 7.8 | 16 | Human |

Data is presented as the negative logarithm of the mean inhibition constant (pKᵢ) and the mean inhibition constant in nanomolars (Kᵢ). Data sourced from ChEMBL and GtoPdb via the IUPHAR/BPS Guide to PHARMACOLOGY.[7]

Methodologies for Determining Binding Affinity

Accurate determination of binding affinity is foundational to drug characterization. The competitive radioligand binding assay is the gold standard for quantifying the interaction between a test compound and its target receptor.[1]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol provides a self-validating system for determining the Kᵢ of cyproheptadine at a target receptor (e.g., human H1 receptor).

Objective: To determine the inhibition constant (Kᵢ) of cyproheptadine by measuring its ability to displace a specific high-affinity radioligand from the target receptor.[1]

Materials:

-

Receptor Source: Membrane preparations from cell lines stably expressing the human receptor of interest (e.g., HEK293-H1R).[1]

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]-mepyramine for the H1 receptor).[1]

-

Test Compound: Cyproheptadine hydrochloride monohydrate.

-

Non-specific Competitor: A high concentration of an unlabeled ligand to define non-specific binding (e.g., 10 µM Mianserin).

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[9]

-

Filtration System: 96-well harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding.[9]

-

Detection: Scintillation fluid and a microplate scintillation counter.[9]

Step-by-Step Methodology:

-

Preparation of Reagents:

-

Prepare a stock solution of cyproheptadine HCl in an appropriate solvent (e.g., DMSO or water) and create a serial dilution series (e.g., 11 points, 1:3 dilution) in the assay buffer.

-

Thaw the receptor membrane preparation on ice and dilute to the desired concentration (e.g., 5-20 µg protein per well) in ice-cold assay buffer.[9] The optimal concentration must be determined empirically to ensure a sufficient signal-to-noise ratio.

-

Prepare the radioligand solution in assay buffer at a concentration close to its Kₑ value for the target receptor. This maximizes the specific binding window.

-

-

Assay Plate Setup (96-well format):

-

Total Binding (TB): Add assay buffer, radioligand, and membrane preparation. These wells determine the maximum specific binding.

-

Non-Specific Binding (NSB): Add the non-specific competitor, radioligand, and membrane preparation. This is a critical control to measure the binding of the radioligand to non-receptor components.[10]

-

Competition Curve: Add each concentration of the cyproheptadine serial dilution, radioligand, and membrane preparation. Run each concentration in triplicate for statistical robustness.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).[1] The system must reach equilibrium for the law of mass action principles, upon which the calculations are based, to be valid.

-

-

Termination and Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filter plate.[1] This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

-

Immediately wash the filters multiple times (e.g., 4 times) with ice-cold assay buffer to minimize dissociation of the radioligand from the receptor while removing residual unbound and non-specifically bound ligand.[9]

-

-

Quantification:

-

Data Analysis:

-

Calculate Specific Binding: For each data point, subtract the average CPM from the NSB wells from the CPM of the test wells.[10]

-

Generate Competition Curve: Plot the specific binding (as a percentage of the maximum specific binding from TB wells) against the logarithm of the cyproheptadine concentration.

-

Determine IC₅₀: Fit the data to a sigmoidal dose-response model (variable slope) to determine the IC₅₀ value—the concentration of cyproheptadine that displaces 50% of the specific radioligand binding.

-

Calculate Kᵢ: Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where [L] is the concentration of the radioligand used and Kₑ is the equilibrium dissociation constant of the radioligand for the receptor. This conversion is essential as the IC₅₀ is dependent on the assay conditions (specifically [L]), whereas the Kᵢ is an intrinsic measure of affinity.

-

Workflow Visualization

The following diagram illustrates the logical flow of the competitive binding assay.

Downstream Signaling Pathways

Cyproheptadine's antagonism prevents the conformational changes in GPCRs that are necessary to activate intracellular signaling cascades. The primary targets, H1 and 5-HT2A receptors, are canonically coupled to the Gαq/11 family of G proteins.[11][12]

Mechanism of Action:

-

Receptor Occupancy: Cyproheptadine binds to the orthosteric site of the H1 or 5-HT2A receptor, preventing the binding of endogenous agonists (histamine or serotonin).

-

G-Protein Coupling Inhibition: This antagonism stabilizes the receptor in an inactive conformation, preventing it from coupling to and activating the Gαq protein.

-

PLC Inhibition: Without Gαq activation, the effector enzyme Phospholipase C (PLC) remains inactive.[12]

-

Second Messenger Blockade: PLC inactivity prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into the second messengers inositol trisphosphate (IP₃) and diacylglycerol (DAG).[12]

-

Final Cellular Response Blockade: Consequently, the downstream effects—IP₃-mediated calcium release from the endoplasmic reticulum and DAG-mediated activation of Protein Kinase C (PKC)—are blocked.[12]

This blockade of the Gq/PLC/IP₃ pathway is the molecular basis for cyproheptadine's antihistaminic and antiserotonergic effects.

Signaling Pathway Diagram

The diagram below shows the canonical Gq signaling pathway and the point of inhibition by cyproheptadine.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. What is the mechanism of Cyproheptadine Hydrochloride? [synapse.patsnap.com]

- 3. apps.medicines.org.au [apps.medicines.org.au]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Cyproheptadine - Wikipedia [en.wikipedia.org]

- 6. cyproheptadine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. cyproheptadine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Cyproheptadine enhances the I(K) of mouse cortical neurons through sigma-1 receptor-mediated intracellular signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. chem.uwec.edu [chem.uwec.edu]

- 11. The Antidepressant 5-HT2A Receptor Antagonists Pizotifen and Cyproheptadine Inhibit Serotonin-Enhanced Platelet Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

Cyproheptadine hydrochloride monohydrate synthesis and crystallization

An In-Depth Technical Guide to the Synthesis and Crystallization of Cyproheptadine Hydrochloride Monohydrate

Foreword: A Molecule of Duality

Cyproheptadine hydrochloride is a fascinating molecule, operating at the intersection of antihistaminic and antiserotonergic pathways.[1][2] First approved in 1961, this first-generation antihistamine has found applications ranging from treating allergic rhinitis and urticaria to its off-label use as an appetite stimulant.[1][2][3] Its therapeutic efficacy, however, is intrinsically linked to its physicochemical properties, which are dictated by its synthesis and, most critically, its final crystalline form. The compound is known to exist in various polymorphic and hydrated states, including a common sesquihydrate form.[4][5][6]

This guide provides a comprehensive, field-proven methodology for the synthesis and subsequent crystallization of cyproheptadine hydrochloride. It is designed for researchers, chemists, and drug development professionals, moving beyond a simple recitation of steps to explain the underlying causality and control parameters that ensure a robust, reproducible, and self-validating process. We will explore the classic Grignard-based synthesis route and delve into the nuanced art of crystallization to isolate the desired hydrated form, ensuring purity, stability, and optimal performance of the final active pharmaceutical ingredient (API).

Part 1: The Synthetic Pathway: From Precursors to Crude Product

The most established and industrially viable synthesis of cyproheptadine involves a three-stage process: the formation of a piperidine-based Grignard reagent, its subsequent nucleophilic attack on a tricyclic ketone, and a final acid-catalyzed dehydration to form the critical double bond and generate the hydrochloride salt.[7][8][9]

The Core Reaction Mechanism

The synthesis hinges on the creation of a C-C bond between the piperidine ring and the dibenzocycloheptene core.

-

Grignard Reagent Formation: 1-methyl-4-chloropiperidine is reacted with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form the highly reactive Grignard reagent, 1-methyl-4-piperidylmagnesium chloride.[7] This step is the cornerstone of the synthesis, creating a potent carbon nucleophile.

-

Nucleophilic Addition: The Grignard reagent attacks the electrophilic carbonyl carbon of 5H-dibenzo[a,d]cyclohepten-5-one. This reaction forms a tertiary alcohol intermediate, 1-methyl-4-(5-hydroxy-5H-dibenzo[a,d]cyclohepten-5-yl)piperidine, after an aqueous workup.[7][8]

-

Dehydration & Salt Formation: The alcohol intermediate is subjected to strong acid catalysis, typically using concentrated hydrochloric acid in an ethanol-water mixture.[8][9] This step serves a dual purpose: it protonates the hydroxyl group, turning it into a good leaving group (water) to facilitate dehydration and form the exocyclic double bond, and it simultaneously forms the therapeutically relevant hydrochloride salt.[8]

Experimental Protocol: A Step-by-Step Guide

This protocol is a synthesized composite of established methods, designed for clarity and reproducibility.[7][8]

Stage 1: Grignard Reagent Preparation

-

Inert Atmosphere: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add freshly polished magnesium turnings (1.1 eq.) and anhydrous tetrahydrofuran (THF).

-

Initiation: Gently heat the mixture to 60-65°C.[7]

-

Reagent Addition: Slowly add a solution of 1-methyl-4-chloropiperidine (1.0 eq.) dissolved in anhydrous THF via the dropping funnel. The rate of addition must be controlled to maintain a gentle reflux. Causality: This exothermic reaction can become vigorous. Slow addition prevents runaway reactions and ensures the complete formation of the Grignard reagent.

-

Completion: After the addition is complete, maintain the reflux for an additional 1-2 hours to ensure all magnesium has reacted.[7] The resulting dark, cloudy solution is the Grignard reagent.

Stage 2 & 3: Nucleophilic Addition, Dehydration, and Salt Formation 5. Ketone Addition: Cool the Grignard reagent to room temperature. Slowly add a solution of 5H-dibenzo[a,d]cyclohepten-5-one (0.95 eq.) in anhydrous THF. 6. Reaction Quench: After stirring for 2-3 hours at room temperature, carefully quench the reaction by slowly adding it to a stirred solution of aqueous ammonium chloride. Causality: This step neutralizes any unreacted Grignard reagent and protonates the alkoxide intermediate to form the tertiary alcohol. 7. Extraction & Isolation: Extract the aqueous layer with an organic solvent like toluene. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to yield the crude alcohol intermediate. 8. Dehydration: Transfer the crude intermediate into a flask containing a 95% ethanol/water solution. Heat the mixture to dissolve the solid.[8] 9. Acidification: Add concentrated hydrochloric acid (approx. 1.2 eq.) and heat the reaction to 90°C for 1 hour with stirring.[8] Causality: The combination of heat and strong acid drives the E1 elimination of water, forming the thermodynamically stable conjugated system of cyproheptadine. 10. Decolorization: Cool the solution slightly and add activated carbon (0.5-1% w/w). Stir for 20 minutes while maintaining heat.[8] Causality: Activated carbon adsorbs high molecular weight colored impurities, significantly improving the purity and appearance of the final product. 11. Hot Filtration: While still hot, filter the mixture to remove the activated carbon. Wash the filter cake with a small amount of hot solvent. This crude filtrate is now ready for crystallization.

Visualization of the Synthetic Workflow

Data Summary: Synthesis Parameters

| Parameter | Value/Condition | Rationale/Reference |

| Key Reagents | 1-methyl-4-chloropiperidine, Mg, 5H-dibenzo[a,d]cyclohepten-5-one | Core starting materials[7] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Standard for Grignard reactions |

| Grignard Temp. | 60-65°C (Reflux) | Optimal for reagent formation[7] |

| Dehydration | Conc. HCl, 95% Ethanol, 90°C | Drives elimination reaction[8] |

| Purification | Activated Carbon | Removes colored impurities[8] |

| Typical Yield | ~70-75% (crude) | As reported in literature[8] |

Part 2: Crystallization: The Art of Solid-State Control

The final crystallization step is arguably more critical than the synthesis itself. It dictates the purity, particle size, stability, and, most importantly, the polymorphic form of the API. Cyproheptadine hydrochloride can exist in multiple crystalline forms, each with unique physicochemical properties.[4][10] Controlling the crystallization process allows for the selective isolation of the desired hydrated form.

Causality in Crystallization

The formation of a specific crystal lattice is a thermodynamically and kinetically controlled event. The primary levers we can pull to influence the outcome are:

-

Solvent System: The choice of solvent is paramount. Cyproheptadine HCl's solubility varies significantly across different solvents like methanol, ethanol, and water.[2][4][11] Solvent polarity, hydrogen bonding capability, and interaction with the solute determine which crystal form is most stable and likely to precipitate. A study showed that crystallization from hot methanol can yield different forms depending on the cooling rate.[4] Recrystallization from an ethanol-water solution is a proven method for purification and obtaining a hydrated form.[8]

-

Temperature & Cooling Rate: Supersaturation, the driving force for crystallization, is typically achieved by cooling a saturated solution. A slow, controlled cooling rate generally yields larger, more ordered crystals with higher purity. Rapid cooling ("crashing out") often leads to smaller crystals and may trap impurities or result in a less stable kinetic polymorph.[4]

-

Agitation: Stirring influences heat and mass transfer, preventing localized areas of high supersaturation and promoting uniform crystal growth.

Experimental Protocol: Isolating the Monohydrate Form

This protocol focuses on a controlled cooling crystallization from an ethanol-water mixture to obtain a purified, hydrated crystalline product.

-

Solution Preparation: Take the hot, filtered crude cyproheptadine HCl solution from the synthesis step (or re-dissolve isolated crude product) in a suitable crystallization vessel. For purification, a 20% ethanol-aqueous solution is effective.[8] Ensure the solution is clear and fully dissolved at an elevated temperature (e.g., 75-80°C).

-

Controlled Cooling (Nucleation & Growth):

-

Phase 1 (Slow Cool): Slowly cool the solution from 80°C to approximately 40°C over 2-3 hours. Causality: This slow initial cooling allows for the gradual formation of stable crystal nuclei, minimizing spontaneous, uncontrolled nucleation.

-

Phase 2 (Hold): Hold the temperature at 40°C for 1-2 hours with gentle agitation. Causality: This holding period allows the formed nuclei to grow uniformly, building a well-ordered crystal lattice.

-

Phase 3 (Final Cool): Cool the slurry to 0-5°C over another 2 hours and hold for at least 1 hour. Causality: Cooling to a low temperature maximizes the yield by decreasing the solubility of the product in the mother liquor.

-

-

Isolation: Isolate the precipitated crystals by vacuum filtration.

-

Washing: Wash the filter cake with a small amount of the cold crystallization solvent (20% ethanol-water) to remove residual mother liquor containing impurities.

-

Drying: Dry the crystals under vacuum at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved. The water content should be monitored to confirm the formation of the desired monohydrate or other hydrated form. The official USP monograph notes a water content of 7.0-9.0% for the sesquihydrate.[6]

Visualization of the Crystallization Workflow

Data Summary: Crystallization Parameters

| Parameter | Value/Condition | Rationale/Reference |

| Solvent System | Ethanol/Water (e.g., 20% EtOH aq.) | Proven system for purification and obtaining hydrated forms.[8] |

| Initial Temp. | 75-80°C | Ensures complete dissolution of crude product. |

| Cooling Profile | Slow, multi-stage cooling (80°C -> 40°C -> 5°C) | Controls nucleation and growth for high purity and consistent form.[4] |

| Final Temp. | 0-5°C | Maximizes product yield. |

| Drying | Vacuum, 50-60°C | Removes residual solvent without degrading the API. |

| Target Purity | >99.5% | Achievable with proper recrystallization.[8] |

Conclusion: A Synthesis of Process and Precision

The successful production of this compound is a testament to the principles of process chemistry, where each step is a deliberate action to influence a specific outcome. The Grignard-based synthesis provides a reliable route to the core molecular structure, but it is the meticulous control over the final crystallization that defines the quality, stability, and therapeutic performance of the API. By understanding the causality behind solvent choice, cooling rates, and temperature holds, a scientist can steer the self-assembly of molecules from a disordered solution into a highly ordered, pure, and consistent crystalline solid. This guide provides the foundational knowledge and a practical framework to achieve that goal, ensuring the integrity of a vital pharmaceutical agent from the reaction flask to the final formulated product.

References

- The crystallization study of cyproheptadine hydrochloride. (Source: CNKI)

- CN111643462A - Formula and process for producing cyproheptadine hydrochloride tablets with high curative effect.

- Preparation method of cyproheptadine hydrochloride.

- Cyproheptadine Hydrochloride.

- Cyproheptadine hydrochloride tablets usp. (Source: U.S.

- CYPROHEPTADINE HYDROCHLORIDE synthesis. (Source: ChemicalBook)

- Cyproheptadine HCl hydr

- Cyproheptadine hydrochloride - Antihistamine Agent. (Source: APExBIO)

- Cyproheptadine | Drug Information, Uses, Side Effects, Chemistry. (Source: PharmaCompass.com)

- Cyproheptadine | Advanced Drug Monograph.

- Conformational analysis of cyproheptadine hydrochloride.

- Official Monographs for Part I / Cyproheptadine Hydrochloride. (Source: Japanese Pharmacopoeia)

- WO2010054533A1 - Cyproheptadine hydrochloride cream and preparation method thereof.

- KR20200083094A - Cyproheptadine derivatives, process for preparing the same and composition for promoting appetite comprising the same.

- Analytical Profile of Cyproheptadine.

- Cyproheptadine Hydrochloride. (Source: USP 35 Official Monographs)

- Study of Cyproheptadine Polymorphs Present in Tablets Available in Iraqi Pharmaceutical Markets.

- Determination of Cyproheptadine-Hydrochloride by Precipiation with 3, 5-Dintrosalicylic Acid via the NAG-4SX3-3D Analyzer at 0-1. (Source: Advanced Journal of Chemistry, Section A)

- Determination of Cyproheptadine-Hydrochloride by Precipitation with 3, 5-Dintrosalicylic Acid via the NAG-4SX3-3D Analyzer at 0-180˚. (Source: Advanced Journal of Chemistry, Section A)

- Cyproheptadine (hydrochloride hydrate)

- Cyproheptadine hydrochloride stability issues in aqueous solution. (Source: BenchChem)

- Design and Optimization of Cyproheptadine Hydrochloride Fast-dissolving Tablet Using Design of Experiment. (Source: Asian Journal of Pharmaceutics)

Sources

- 1. Cyproheptadine Hydrochloride | C21H22ClN | CID 13770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Cyproheptadine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. jnxb.jnu.edu.cn [jnxb.jnu.edu.cn]

- 5. medkoo.com [medkoo.com]

- 6. drugfuture.com [drugfuture.com]

- 7. Preparation method of cyproheptadine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 8. CYPROHEPTADINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 9. trial.medpath.com [trial.medpath.com]

- 10. researchgate.net [researchgate.net]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

Chemical and physical properties of cyproheptadine hydrochloride monohydrate

An In-Depth Technical Guide to the Chemical and Physical Properties of Cyproheptadine Hydrochloride

Introduction

Cyproheptadine hydrochloride is a first-generation antihistamine and a potent serotonin antagonist widely utilized in the treatment of allergic reactions, such as rhinitis, conjunctivitis, and urticaria.[1][2][3] Beyond its antihistaminic effects, its antiserotonergic properties have led to its use in managing conditions like serotonin syndrome and as an appetite stimulant.[4] This technical guide provides a comprehensive overview of the essential chemical and physical properties of cyproheptadine hydrochloride for researchers, scientists, and drug development professionals. The narrative delves into its chemical identity, physicochemical characteristics, mechanism of action, and detailed protocols for its analytical characterization, grounded in pharmacopeial standards and peer-reviewed literature.

It is critical to note that cyproheptadine hydrochloride is commonly available as a hydrated salt, most frequently as the sesquihydrate (containing 1.5 molecules of water), which is the form recognized by the United States Pharmacopeia (USP).[5] This guide will primarily focus on this hydrated form while providing relevant data for other forms where applicable.

Section 1: Chemical Identity and Structure

A precise understanding of the molecule's identity is fundamental for any scientific investigation.

-

Chemical Names:

-

CAS Registry Numbers:

-

Molecular Formula & Weight:

The core structure consists of a dibenzocycloheptene ring system fused to a methylpiperidine moiety. This tricyclic structure is characteristic of many first-generation antihistamines and is crucial for its receptor-binding activity.

Section 2: Physicochemical Properties

The physical characteristics of a compound dictate its handling, formulation, and bioavailability. Cyproheptadine hydrochloride is described as a white to slightly yellowish crystalline solid or powder with a slightly bitter taste.[2][6][11]

Data Summary Table

| Property | Value | Source(s) |

| Appearance | White to slightly yellowish crystalline solid | [2][6][11] |

| Molecular Formula | C₂₁H₂₁N·HCl·1.5H₂O (Sesquihydrate) | [1][6] |

| Molecular Weight | 350.89 g/mol (Sesquihydrate) | [2][10] |

| Melting Point | ~165 °C (dec.) (lit.) for sesquihydrate; 252-254 °C (dec.) for anhydrous form | [9] |

| Boiling Point | 440.1 °C (Anhydrous Base) | [12] |

| UV Absorption (λmax) | 225 nm, 287 nm (in ethanol/water) | [1] |

| Water Content (USP) | 7.0% to 9.0% for sesquihydrate | [5][13] |

Solubility Profile

The solubility of cyproheptadine hydrochloride is a key parameter for preparing analytical standards, formulations, and in vitro experimental solutions. The hydrochloride salt form enhances its aqueous solubility compared to the free base.

-

Water: Soluble to slightly soluble.[7][11][14] One source quotes solubility around 4 mg/mL.[15]

-

Organic Solvents (DMSO, DMF): Soluble, with solubility in DMSO and dimethyl formamide reported to be approximately 30 mg/mL.[1]

Expert Insight: For preparing aqueous buffer solutions, it is recommended to first dissolve the compound in a minimal amount of an organic solvent like ethanol before diluting with the aqueous buffer.[1] This technique overcomes the kinetic challenges of dissolving the sparingly soluble compound directly in an aqueous medium. Stock solutions in organic solvents such as ethanol or DMSO should be purged with an inert gas to enhance stability.[1]

Section 3: Pharmacological Profile & Mechanism of Action

Cyproheptadine hydrochloride exerts its therapeutic effects through competitive antagonism at multiple receptor sites. It is not a selective antagonist, which accounts for its broad range of clinical effects and side effects.[16]

-

Antihistaminic Activity: It is a potent H1 histamine receptor antagonist. By competing with histamine for these receptor sites on effector cells, it prevents the classic allergic response, including vasodilation, increased capillary permeability, and itching.[3][4]

-

Antiserotonergic Activity: The compound is also a strong antagonist of serotonin 5-HT₂ receptors (specifically 5-HT₂ₐ and 5-HT₂c).[4] This action is responsible for its efficacy in treating serotonin syndrome and is thought to underlie its appetite-stimulating effects by modulating the appetite center in the hypothalamus.[4][17]

-

Anticholinergic Activity: Like many first-generation antihistamines, it exhibits anticholinergic (muscarinic receptor blocking) properties, which contribute to side effects such as dry mouth, blurred vision, and sedation.[4][16]

Signaling Pathway Diagram: Receptor Antagonism

The following diagram illustrates the competitive antagonism mechanism of Cyproheptadine at a synapse.

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. drugs.com [drugs.com]

- 3. Cyproheptadine (Periactin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 4. What is the mechanism of Cyproheptadine Hydrochloride? [synapse.patsnap.com]

- 5. pharmacopeia.cn [pharmacopeia.cn]

- 6. medkoo.com [medkoo.com]

- 7. CYPROHEPTADINE HYDROCHLORIDE | 969-33-5 [chemicalbook.com]

- 8. Cyproheptadine [drugfuture.com]

- 9. CYPROHEPTADINE HYDROCHLORIDE | 969-33-5 [amp.chemicalbook.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 12. Cyproheptadine Hydrochloride Boiling Point: 440.1A C Boiling Point: 440.1a C at Best Price in Navi Mumbai | Zenita Lifescience Private Limited [tradeindia.com]

- 13. drugfuture.com [drugfuture.com]

- 14. Cyproheptadine Hydrochloride Syrup (Cyproheptadine Hydrochloride Oral Solution, USP) 2 mg/5 mL Rx Only [dailymed.nlm.nih.gov]

- 15. apps.medicines.org.au [apps.medicines.org.au]

- 16. Cyproheptadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 17. Cyproheptadine Hydrochloride | C21H22ClN | CID 13770 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the In Vitro vs. In Vivo Effects of Cyproheptadine Hydrochloride

Abstract

Cyproheptadine hydrochloride is a first-generation antihistamine that exhibits a complex pharmacological profile, acting as a potent antagonist at serotonin, histamine, and muscarinic receptors.[1][2] This technical guide provides a comprehensive analysis of the multifaceted effects of cyproheptadine hydrochloride, contrasting its mechanisms and outcomes in controlled in vitro environments with the systemic responses observed in in vivo models. By dissecting the causal relationships behind experimental designs and interpreting the divergent data, this document serves as a critical resource for researchers, scientists, and drug development professionals. We will explore its direct cellular actions, systemic physiological consequences, and the crucial translational insights gained from comparing these two fundamental research paradigms.

Introduction: The Dichotomy of Cyproheptadine Hydrochloride's Bioactivity

Cyproheptadine hydrochloride is a well-established therapeutic agent, primarily prescribed for allergic conditions and off-label for appetite stimulation.[3][4] Its clinical utility stems from its broad-spectrum antagonism of several key biogenic amine receptors.[1] However, the translation of its effects from a simplified cellular or tissue-based (in vitro) system to a complex whole-organism (in vivo) model is not always linear. Understanding the discrepancies and correlations between these two settings is paramount for predicting clinical efficacy, identifying potential off-target effects, and guiding future drug development.

This guide will systematically deconstruct the known effects of cyproheptadine hydrochloride, beginning with its direct molecular interactions and cellular responses observed in vitro, followed by an examination of its integrated physiological and behavioral effects in vivo.

In Vitro Effects: Unraveling the Direct Mechanisms of Action

In vitro studies are indispensable for elucidating the direct molecular targets and cellular pathways modulated by a pharmacological agent. For cyproheptadine hydrochloride, these studies have been instrumental in defining its primary mechanisms of action.

Receptor Antagonism Profile

Cyproheptadine's most well-characterized in vitro property is its potent antagonism of multiple G-protein coupled receptors.

-

Serotonin (5-HT) Receptor Antagonism : Cyproheptadine is a powerful antagonist of serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes.[1] This activity is central to its use in managing serotonin syndrome and is also thought to contribute to its appetite-stimulating properties.[1][5] The antagonism at 5-HT2 receptors has also been implicated in its anti-migraine effects.[4]

-

Histamine H1 Receptor Antagonism : As a first-generation antihistamine, cyproheptadine effectively blocks H1 histamine receptors.[1] This action is responsible for its efficacy in treating allergic reactions such as rhinitis and urticaria.[6]

-

Muscarinic Acetylcholine Receptor Antagonism : Cyproheptadine also exhibits anticholinergic activity by blocking muscarinic receptors.[1][7] This contributes to some of its therapeutic effects and also to common side effects like dry mouth and urinary retention.[4]

Ion Channel Modulation

Beyond receptor antagonism, in vitro evidence has revealed that cyproheptadine directly modulates ion channel activity.

-

Calcium Channel Blockade : A significant body of research demonstrates that cyproheptadine functions as a non-competitive antagonist of L-type voltage-gated calcium channels.[8] This effect is independent of its receptor-blocking activities and has been observed in various smooth and cardiac muscle tissues.[9][10] This calcium channel blocking activity is a key contributor to its effects on vascular tone and may play a role in its cardiovascular profile.

Anti-proliferative and Pro-apoptotic Effects

More recent in vitro studies have highlighted the potential of cyproheptadine as an anti-cancer agent. It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[11] This effect is mediated through the modulation of key signaling pathways involved in cell growth and survival, including the p38 MAPK, PI3K/Akt/mTOR, and GSK3β/β-catenin pathways.[11] Furthermore, it has been shown to inhibit the invasion and migration of lung cancer cells in vitro.[12]

Signaling Pathway Modulated by Cyproheptadine In Vitro

The following diagram illustrates the primary signaling pathways affected by cyproheptadine at the cellular level.

Caption: In Vitro Signaling Pathways Modulated by Cyproheptadine.

In Vivo Effects: A Systemic Perspective

While in vitro studies provide mechanistic clarity, in vivo models are essential for understanding the integrated physiological and behavioral consequences of drug action, including pharmacokinetics, metabolism, and off-target effects.

Pharmacokinetics and Metabolism

Following oral administration, cyproheptadine hydrochloride is well-absorbed.[5] Peak plasma concentrations of its metabolites are observed 6-9 hours after administration.[5] The drug is extensively metabolized, with the primary metabolite in human urine being a quaternary ammonium glucuronide conjugate.[6] Less than 5.7% of the dose is excreted as unchanged drug in the feces.[6] The elimination of cyproheptadine is reduced in individuals with renal insufficiency.[6]

Systemic Physiological Effects

The multifaceted receptor antagonism of cyproheptadine leads to a range of systemic effects.

-

Appetite Stimulation and Weight Gain : One of the most notable in vivo effects is increased appetite and subsequent weight gain.[13][14] This is a consistent finding across numerous studies in both animals and humans and is a primary reason for its off-label use.[13][14][15] The exact mechanism is not fully elucidated but is thought to be related to its antiserotonergic properties.[1][13]

-

Anticholinergic Effects : The in vivo anticholinergic actions of cyproheptadine manifest as dry mouth, blurred vision, urinary retention, and constipation.[4][16] These are common side effects reported in clinical use.

-

Central Nervous System (CNS) Effects : As a first-generation antihistamine, cyproheptadine crosses the blood-brain barrier and can cause sedation, drowsiness, and dizziness.[3][6] Paradoxically, it can also cause excitement, particularly in children.[6]

-

Anti-Allergic and Anti-inflammatory Effects : In line with its H1 receptor antagonism, cyproheptadine effectively alleviates symptoms of allergic reactions, including rhinitis, conjunctivitis, and urticaria.[6][16] It also demonstrates anti-inflammatory properties.[17]

Behavioral and Therapeutic Applications

The systemic effects of cyproheptadine have led to its investigation and use in various clinical contexts beyond allergies.

-

Serotonin Syndrome : Its potent 5-HT2A antagonism makes it a therapeutic option for managing serotonin syndrome, a potentially life-threatening condition caused by excessive serotonergic activity.[1][18]

-

Cushing's Syndrome : Cyproheptadine has been used to treat Cushing's syndrome, with its beneficial effects believed to stem from its serotonin antagonist activity.[5]

-

Sexual Dysfunction : It has been reported to be effective in managing anorgasmia induced by certain antidepressants, likely due to its antiserotonergic or anticholinergic properties.[5]

-

Anti-Cancer Effects : In vivo studies in mouse models have shown that cyproheptadine can inhibit lung metastasis and reduce tumor growth, supporting the findings from in vitro research.[12][19]

Experimental Workflow for In Vivo Studies

A typical workflow for assessing the in vivo effects of cyproheptadine in a mouse model is depicted below.

Caption: Standard Workflow for Cyproheptadine Administration in Mouse Models.[20]

Comparative Analysis: Bridging the In Vitro-In Vivo Gap

The true value for drug development professionals lies in the synthesis of in vitro and in vivo data. This comparison can reveal important insights into a drug's therapeutic potential and its limitations.

| Feature | In Vitro Findings | In Vivo Findings | Reconciliation and Insights |

| Primary Target Engagement | Potent antagonist at 5-HT2, H1, and muscarinic receptors.[2] Direct blockade of L-type Ca2+ channels. | Effects consistent with multi-receptor antagonism (e.g., anti-allergic, anticholinergic, appetite stimulation).[3][6][13] | Good correlation. In vitro receptor binding affinities translate well to observed systemic effects. |

| Appetite Stimulation | Indirectly suggested by 5-HT2c receptor antagonism.[1] | A prominent and consistent effect leading to weight gain.[13][14] | The in vivo effect is a complex interplay of central and peripheral mechanisms that cannot be fully replicated in vitro. |

| Anti-Cancer Activity | Cytotoxicity, induction of apoptosis, and inhibition of cell migration in cancer cell lines.[11][12] | Reduction of tumor growth and metastasis in animal models.[12][19] | Promising translation from in vitro to in vivo models, suggesting potential therapeutic application. |

| CNS Effects | Not directly assessed in most cellular assays. | Sedation, dizziness, and potential for excitement.[3][6] | This highlights the necessity of in vivo models to assess effects on the central nervous system due to the blood-brain barrier and complex neural circuits. |

| Metabolism | Not applicable in most simple in vitro systems. | Extensive metabolism to a glucuronide conjugate.[6] | Demonstrates the critical role of the liver and other organs in drug disposition, a factor absent in isolated cell/tissue studies. |

Venn Diagram of In Vitro vs. In Vivo Effects

This diagram visually summarizes the overlapping and distinct effects observed in each experimental paradigm.

Caption: Overlapping and Distinct Effects of Cyproheptadine.

Experimental Protocols

For reproducibility and methodological clarity, detailed protocols for key experiments are provided below.

In Vitro: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of cyproheptadine on cancer cell lines.[11]

-

Cell Seeding : Plate cells (e.g., A549, LLC1) in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[11]

-

Drug Treatment : Prepare serial dilutions of cyproheptadine hydrochloride in culture medium. Treat the cells with various concentrations (e.g., 0, 10, 20, 40, 80 µM) for specified time points (e.g., 24, 48, 72 hours).[11]

-

MTT Addition : Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11]

-

Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[11]

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.[11] Cell viability is expressed as a percentage relative to the untreated control.

In Vivo: Murine Model for Appetite Stimulation

This protocol outlines a method to evaluate the orexigenic (appetite-stimulating) effects of cyproheptadine in mice.[17]

-

Animal Acclimation : House male C57BL/6 mice individually and allow them to acclimate for at least one week with ad libitum access to food and water.

-

Dosing Solution Preparation : Dissolve cyproheptadine hydrochloride in sterile saline to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 10 mL/kg injection volume).[20]

-

Baseline Measurement : For 3-5 consecutive days, measure and record the body weight and daily food intake of each mouse at the same time each day to establish a stable baseline.

-

Administration : Administer cyproheptadine hydrochloride or vehicle (saline) via oral gavage or intraperitoneal injection once daily for the duration of the study (e.g., 7-14 days).[20]

-

Monitoring : Continue to record daily body weight and food intake. Observe mice for any signs of sedation or other adverse effects.[20]

-

Data Analysis : Compare the change in body weight and average daily food intake between the cyproheptadine-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion for Researchers and Drug Development Professionals

The comprehensive analysis of cyproheptadine hydrochloride's in vitro and in vivo effects underscores a critical principle in pharmacology: while in vitro assays are powerful tools for identifying molecular targets and mechanisms, they cannot fully predict the complex physiological tapestry of an in vivo response.

For cyproheptadine, there is a strong correlation between its in vitro receptor antagonism and its observed anti-allergic and anticholinergic effects in vivo. However, systemic effects such as appetite stimulation and sedation are emergent properties of its interaction with complex biological systems that are not captured in isolated cellular models. The promising translation of its anti-cancer properties from cell lines to animal models warrants further investigation.

Drug development professionals must leverage both in vitro and in vivo data in a complementary fashion. In vitro studies are essential for initial screening, lead optimization, and mechanistic understanding. Subsequent in vivo studies are indispensable for evaluating efficacy, understanding pharmacokinetics and metabolism, and identifying potential safety concerns in a whole-organism context. The story of cyproheptadine serves as a compelling case study in the necessity of this integrated approach to truly comprehend the multifaceted nature of a drug's action.

References

- Vertex AI Search. (2024, November 20). Cyproheptadine (Periactin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing.

- Patsnap Synapse. (2024, July 17). What is the mechanism of Cyproheptadine Hydrochloride?.

- Benchchem. Application Notes and Protocols: Cyproheptadine Hydrochloride for In Vivo Mouse Models.

- MedCentral. Cyproheptadine: uses, dosing, warnings, adverse events, interactions.

- Benchchem. Cyproheptadine Hydrochloride: A Technical Examination of its Calcium Channel Blocking Properties.

- Pediatric Oncall.

- CoLab. The effect of cyproheptadine on hunger, calorie intake and body weight in man.

- accessdata.fda.gov. cyproheptadine hydrochloride tablets usp.

- Benchchem.

- ResearchGate. Pharmacokinetics of cyproheptadine hydrochloride in mice and beagle dogs, tissue distribution, and excretion properties of cyproheptadine hydrochloride in mice.

- SpringerLink. (2024, November 10). Cyproheptadine inhibits in vitro and in vivo lung metastasis and drives metabolic rewiring.

- Journal of Pharmacology and Experimental Therapeutics. (1984, July).

- Semantic Scholar.

- PubMed.

- PubMed. The calcium antagonistic effects of cyproheptadine on contraction, membrane electrical events and calcium influx in the guinea-pig taenia coli.

- Wikipedia. Cyproheptadine.

- Frontiers. (2021, September 28). Safety of Cyproheptadine, an Orexigenic Drug.

- Appetite. (2019, June 1).

- ResearchGate. (2025, August 7).

- PubMed. A comparison of the antiserotonin, antihistamine, and anticholinergic activity of cyproheptadine with analogues having furan nuclei fused to the 10,11-vinylene bridge.

- OUCI. Pharmacokinetics of cyproheptadine hydrochloride in mice and beagle dogs, tissue distribution, and excretion properties….

- American College of Emergency Physicians. (2024, August 15). Cyprohepta-doubts? Determining the Role of Cyproheptadine in Serotonin Syndrome.

- ResearchGate. (PDF)

- Medscape. Cyproheptadine dosing, indications, interactions, adverse effects, and more.

- Asian Journal of Pharmaceutics. (2024, May 25). Design and Optimization of Cyproheptadine Hydrochloride Fast- dissolving Tablet Using Design of Experiment.

- Scientia Plena. A novel compounded cyproheptadine hydrochloride oral solution: Accelerated stability study and effects on glucose and lipid.

- PubMed. Stereospecific antidopaminergic and anticholinergic actions of the enantiomers of (+/-)-1-cyclopropylmethyl-4-(3-trifluoromethylthio-5H-dibenzo[a,d]cyclohepten-5-ylidene) piperidine (CTC)

- Farmacia. EXTRACTIVE SPECTROPHOTOMETRIC METHODS FOR THE ASSAY OF CYPROHEPTADINE HYDROCHLORIDE USING ALIZARIN RED S.

- PubMed Central. Safety of Cyproheptadine, an Orexigenic Drug.

- PubMed. (1997, June). Cyproheptadine: a potent in vivo serotonin antagonist.

- Asian Journal of Pharmaceutics. (2024, June 15). Design and Optimization of Cyproheptadine Hydrochloride Fastdissolving Tablet Using Design of Experiment.

- SpringerLink. (2024, November 10). Cyproheptadine inhibits in vitro and in vivo lung metastasis and drives metabolic rewiring.

- ResearchGate. (2025, August 7). A Comparison of the Pharmacokinetics of Oral and Sublingual Cyproheptadine | Request PDF.

- PubMed. (1989). The anti-conflict effect of cyproheptadine is not mediated by its 5-hydroxytryptamine antagonistic property.

- MedlinePlus. (2018, February 15). Cyproheptadine.